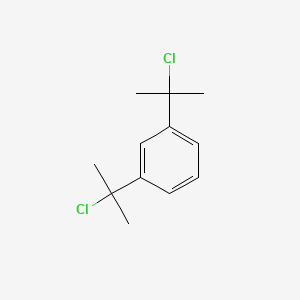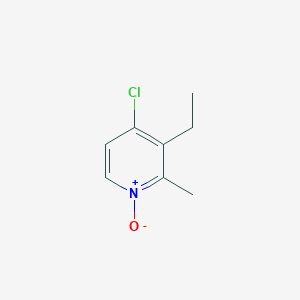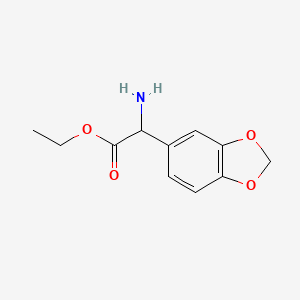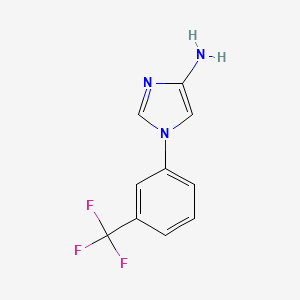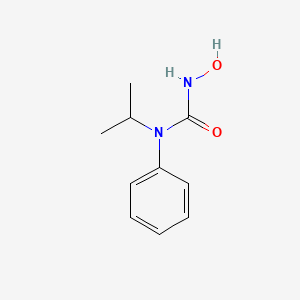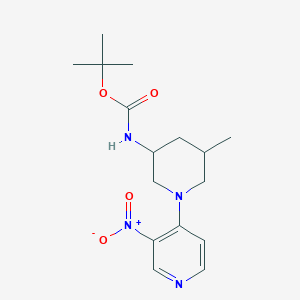
(3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine
Descripción general
Descripción
(3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine is a synthetic organic compound with the molecular formula C16H24N4O4 It is characterized by the presence of a piperidine ring substituted with a nitropyridine moiety and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced via a nitration reaction, where a pyridine derivative is treated with a nitrating agent under controlled conditions.
Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitropyridine derivatives.
Aplicaciones Científicas De Investigación
(3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.
tert-butyl (5-nitropyridin-3-yl)carbamate: A closely related compound with a similar nitropyridine structure.
Uniqueness
(3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine is unique due to the combination of its piperidine ring, nitropyridine moiety, and tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C16H24N4O4 |
|---|---|
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
tert-butyl N-[5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N4O4/c1-11-7-12(18-15(21)24-16(2,3)4)10-19(9-11)13-5-6-17-8-14(13)20(22)23/h5-6,8,11-12H,7,9-10H2,1-4H3,(H,18,21) |
Clave InChI |
RZYYTLKFSSYXMI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
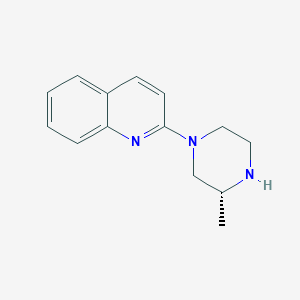
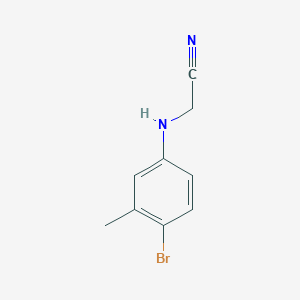
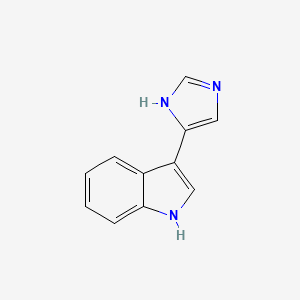
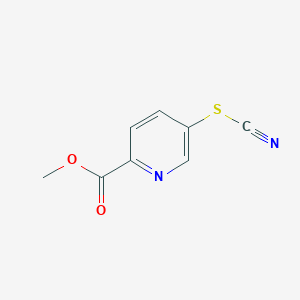
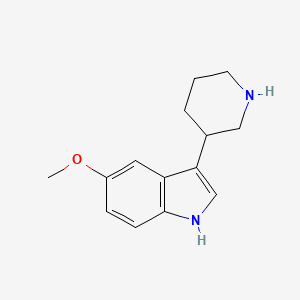
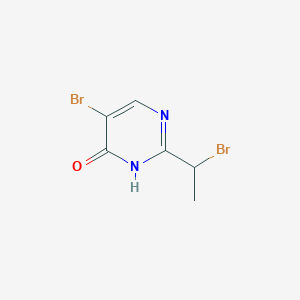
![4-[(Ethylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B8355874.png)
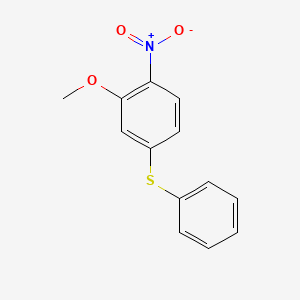
![4-methyl-3,4-dihydro-2H-benzo[1,4]oxazine-5-carboxylic acid methyl ester](/img/structure/B8355915.png)
